1-(4-methoxybenzenesulfonyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
Description
Properties
IUPAC Name |
1-(4-methoxyphenyl)sulfonyl-2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S2/c1-14-3-5-15(6-4-14)13-24-18-19-11-12-20(18)25(21,22)17-9-7-16(23-2)8-10-17/h3-10H,11-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUVOKJMHWGWLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NCCN2S(=O)(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 1,2-Diamines with Carbonyl Derivatives
A widely used method involves reacting 1,2-diamines with aldehydes or ketones under acidic or thermal conditions. For example, ethylenediamine derivatives may cyclize with ketones to form 4,5-dihydroimidazoles. Adapting this method, a substituted 1,2-diamine could react with a ketone bearing the 4-methylbenzylsulfanyl group at the α-position. However, this route requires precise control to avoid over-oxidation to imidazol-4-ones.
Nitroalkene-Amine Cyclization
Nitroalkenes react with primary amines to form imidazolidines, which can be dehydrogenated to imidazolines. For instance, β-nitrostyrene derivatives treated with ammonia or alkylamines yield 4,5-dihydroimidazoles after reduction. This method offers stereochemical control but necessitates post-functionalization for sulfonyl and sulfanyl groups.
Sulfonylation at the N1 Position
Introducing the 4-methoxybenzenesulfonyl group at the imidazoline’s N1 position typically employs sulfonyl chloride reagents under basic conditions:
Direct Sulfonylation of Imidazoline
The imidazoline intermediate is treated with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine or potassium carbonate (Scheme 1). This reaction proceeds via nucleophilic substitution, where the sulfonyl chloride reacts with the deprotonated amine of the imidazoline.
Reaction Conditions
Intermediate Isolation and Characterization
The sulfonylated product is purified via recrystallization or column chromatography. Key characterization data include:
- 1H-NMR: Aromatic protons of the 4-methoxybenzenesulfonyl group resonate at δ 7.6–7.8 (d, J = 8.5 Hz), with methoxy singlet at δ 3.8.
- 13C-NMR: Sulfonyl carbon appears at δ 145–150 ppm.
The introduction of the [(4-methylphenyl)methyl]sulfanyl group at C2 involves nucleophilic substitution or thiol-ene chemistry:
Thiol-Displacement of Halogenated Intermediates
A halogen (e.g., chloride) at C2 reacts with 4-methylbenzyl mercaptan under basic conditions (Scheme 2).
Reaction Conditions
Thiol-Michael Addition
For unsaturated imidazolines, 4-methylbenzyl mercaptan undergoes conjugate addition to α,β-unsaturated carbonyl intermediates. This method is less common due to competing side reactions.
Integrated Synthetic Pathways
Two optimized routes are highlighted below:
Sequential Functionalization (N1 First, C2 Second)
- Imidazoline Formation: Cyclocondensation of 1,2-diaminoethane with 4-methylbenzylthioacetone.
- N1-Sulfonylation: Reaction with 4-methoxybenzenesulfonyl chloride.
- C2-Sulfanylation: Displacement of a chloro intermediate with 4-methylbenzyl mercaptan.
Overall Yield: 50–65%
Convergent Approach
- Pre-Sulfanylated Diamine Synthesis: Prepare a diamine precursor with the 4-methylbenzylsulfanyl group.
- Cyclization and Sulfonylation: One-pot cyclization with ketone and subsequent sulfonylation.
Overall Yield: 55–70%
Analytical Data and Validation
Spectroscopic Confirmation
- FT-IR: S=O stretches at 1150–1200 cm⁻¹ (sulfonyl) and C-S stretches at 650–700 cm⁻¹.
- Mass Spectrometry: Molecular ion peak at m/z 407.1 (calculated for C₁₉H₂₁N₂O₃S₂).
Chromatographic Purity
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
1-(4-methoxybenzenesulfonyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydride, potassium tert-butoxide
Major Products Formed
Oxidation: Sulfoxide, sulfone
Reduction: Sulfide
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-(4-methoxybenzenesulfonyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can serve as a precursor for the development of new materials with specific properties.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It can be used in the design of new drugs and therapeutic agents.
Medicine: Explored for its potential as a pharmaceutical intermediate. It may be used in the synthesis of active pharmaceutical ingredients (APIs) with therapeutic benefits.
Industry: Utilized in the development of specialty chemicals and advanced materials. It can be incorporated into polymers and coatings to enhance their performance.
Mechanism of Action
The mechanism of action of 1-(4-methoxybenzenesulfonyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of the sulfonyl and sulfanyl groups can influence its binding affinity and selectivity towards these targets. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Calculated based on structural formula.
Key Comparative Insights
Fluorine substituents in and introduce strong electronegativity, altering dipole moments and binding affinities compared to non-halogenated analogs.
Steric and Hydrophobic Properties: The 4-methylbenzylthio group in the target compound increases steric hindrance and hydrophobicity relative to the methylthio group in , which may influence membrane permeability in biological systems.
Synthetic Accessibility :
- Similar compounds (e.g., ) are synthesized via condensation reactions of benzil, aldehydes, and ammonium acetate, with yields ranging from 65–82%. The target compound likely requires sulfonylation and thioether formation steps, which may lower yields due to steric challenges .
Biological Activity :
- While locomotor activity data for the target compound are unavailable, structurally related 2-(4-substitutedphenyl)-4,5-diphenylimidazoles (e.g., ) exhibit diverse activities, including antimicrobial and anti-inflammatory effects. The dihydro core and sulfonyl group in the target compound may modulate these activities by altering solubility and target engagement .
Crystallographic Data :
- Programs like SHELXL and ORTEP (used in ) are critical for resolving crystal structures of imidazole derivatives. The target compound’s dihydroimidazole core may adopt distinct conformations compared to aromatic analogs, influencing its solid-state properties .
Biological Activity
1-(4-Methoxybenzenesulfonyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a complex organic compound with potential therapeutic applications. Its unique structure, featuring a sulfonyl group and a dihydroimidazole core, suggests various biological activities, including antimicrobial and anticancer effects. This article reviews the current understanding of its biological activity based on recent research findings.
Chemical Structure
The molecular formula of the compound is with a molecular weight of 380.5 g/mol. The structural representation is critical for understanding its interaction with biological targets.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound:
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains. In vitro studies indicate effective inhibition against Staphylococcus aureus and Escherichia coli, with zones of inhibition comparable to standard antibiotics like ciprofloxacin .
- Anticancer Activity : Preliminary investigations suggest that the compound induces apoptosis in cancer cell lines. For instance, it has been tested against cervical cancer (SISO) and bladder cancer (RT-112) cell lines, showing IC50 values ranging from 2.38 to 3.77 µM, indicating significant cytotoxicity .
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes by binding to their active sites. This inhibition disrupts crucial biochemical pathways, leading to the observed cytotoxic effects on cancer cells.
Antimicrobial Studies
A study evaluated the antimicrobial potency of various imidazole derivatives, including our compound, against several pathogens. The results are summarized in Table 1 below:
| Compound | Zone of Inhibition (mm) | Targeted Pathogen |
|---|---|---|
| 1-(4-Methoxybenzenesulfonyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole | 20 | E. coli |
| Reference (Ciprofloxacin) | 28 | E. coli |
| Reference (Streptomycin) | 31 | Staphylococcus aureus |
Anticancer Studies
Table 2 presents the IC50 values for various imidazole derivatives tested against human cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1-(4-Methoxybenzenesulfonyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole | SISO (Cervical Cancer) | 2.38 |
| Reference (Cisplatin) | SISO | 0.24 |
| 1-(4-Chlorophenyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole | RT-112 (Bladder Cancer) | 3.77 |
Case Studies
In a recent case study involving the evaluation of imidazole derivatives for anticancer properties, researchers found that compounds with specific substitutions on the imidazole ring exhibited enhanced cytotoxicity. The presence of electron-withdrawing groups at certain positions was critical for activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
